Yondelis (TN)

Catalog No.
S655144
CAS No.
M.F
C39H43N3O11S
M. Wt
761.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Yondelis (TN)

Product Name

Yondelis (TN)

IUPAC Name

[(1R,2R,3S,11R,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate

Molecular Formula

C39H43N3O11S

Molecular Weight

761.8 g/mol

InChI

InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22-,23+,29+,30-,36-,37+,39-/m1/s1

InChI Key

PKVRCIRHQMSYJX-FRLHEMLTSA-N

SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Synonyms

ecteinascidin 743, ET 743, ET-743, ET743, NSC 684766, trabectedin, Yondelis

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Isomeric SMILES

CC1=CC2=C([C@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Description

The exact mass of the compound Yondelis (TN) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Yondelis, known chemically as trabectedin, is a novel anti-cancer drug derived from the marine tunicate Ecteinascidia turbinata. It is primarily indicated for the treatment of soft tissue sarcomas and ovarian cancer. The compound functions by binding to DNA, leading to the formation of DNA adducts that disrupt transcription and induce cellular apoptosis. Yondelis is administered intravenously and has been shown to have activity against various types of tumors, particularly those resistant to conventional therapies .

Trabectedin's mechanism of action involves several key chemical interactions:

  • DNA Binding: Trabectedin forms covalent bonds with the N2 position of guanine bases in DNA, resulting in the formation of DNA adducts. This binding alters the DNA structure and inhibits transcription.
  • Inhibition of Repair Pathways: The compound interferes with DNA repair mechanisms, particularly those involving homologous recombination and nucleotide excision repair, leading to increased genomic instability in cancer cells .
  • Cytotoxicity: Trabectedin induces cell death preferentially in certain tumor types by activating apoptotic pathways and modulating transcription factors involved in cell survival .

Trabectedin exhibits a unique biological profile characterized by its ability to selectively target tumor cells while sparing normal cells. Key aspects include:

  • Selective Cytotoxicity: Trabectedin shows preferential cytotoxic effects on tumor-associated macrophages and specific sarcoma cell lines, making it effective against tumors that typically evade standard therapies .
  • Epigenetic Modulation: The drug has been shown to influence chromatin remodeling, affecting gene expression patterns associated with tumor progression and differentiation .
  • Immune Modulation: Trabectedin may also modulate immune responses within the tumor microenvironment, contributing to its therapeutic efficacy .

The synthesis of trabectedin involves complex organic chemistry techniques:

  • Isolation from Natural Sources: Initially, trabectedin was isolated from the marine tunicate Ecteinascidia turbinata through extraction processes.
  • Total Synthesis: Synthetic routes have been developed to produce trabectedin in the laboratory, employing multi-step organic reactions including coupling reactions, cyclizations, and functional group modifications to achieve the final structure.
  • Semi-synthetic Approaches: Some methods utilize semi-synthetic techniques where natural precursors are chemically modified to enhance yield and purity .

Yondelis is primarily used in oncology for:

  • Soft Tissue Sarcoma: It is indicated for patients with advanced or metastatic soft tissue sarcoma after prior chemotherapy.
  • Ovarian Cancer: Trabectedin is also used in combination with pegylated liposomal doxorubicin for treating relapsed ovarian cancer.
  • Investigational Uses: Ongoing research is exploring its efficacy against other malignancies, including breast cancer and certain hematological cancers .

Trabectedin has been studied for potential interactions with other drugs:

  • Hematological Toxicity: Concomitant use with other myelosuppressive agents can exacerbate neutropenia and thrombocytopenia.
  • Rhabdomyolysis Risk: There is an increased risk of rhabdomyolysis when trabectedin is used alongside statins or other muscle-affecting drugs .
  • Liver Function Impact: Trabectedin can elevate liver enzymes; thus, monitoring liver function during treatment is crucial .

Trabectedin shares similarities with several other chemotherapeutic agents but possesses unique characteristics that distinguish it:

Compound NameMechanism of ActionUnique Features
DoxorubicinIntercalates DNA, inhibits topoisomerase IIBroad-spectrum activity; cardiotoxicity risk
EtoposideInhibits topoisomerase IIPrimarily effective against testicular cancer
IrinotecanInhibits topoisomerase IActive in colorectal cancer; requires metabolic activation
GemcitabineNucleoside analog; inhibits DNA synthesisEffective against pancreatic cancer
Trabectedin (Yondelis)Binds DNA; induces apoptosisSelective cytotoxicity; unique mechanism involving chromatin remodeling

Trabectedin's distinct mechanism—targeting specific transcription factors and inducing epigenetic changes—sets it apart from these other agents, which primarily act through direct DNA damage or interference with replication processes .

The discovery of trabectedin emerged from the ambitious marine natural product screening programs initiated by the National Cancer Institute during the 1950s and 1960s, which systematically evaluated plant and marine organism extracts for potential anticancer activity. This comprehensive screening effort represented a pioneering approach to biodiversity-driven drug discovery, recognizing the vast unexplored pharmaceutical potential contained within marine ecosystems. The initial identification of anticancer activity in extracts from the sea squirt Ecteinascidia turbinata occurred in 1969, marking a significant milestone in marine natural product research. However, the technological limitations of analytical chemistry at that time necessitated a prolonged period before the active compounds could be isolated and characterized, highlighting the intricate relationship between scientific discovery and technological advancement.

The structural elucidation of trabectedin, initially designated as Ecteinascidin 743, was finally achieved by Kenneth L. Rinehart and his research team at the University of Illinois in 1984. Rinehart's meticulous approach involved personal collection of sea squirt specimens through scuba diving expeditions in the coral reefs of the West Indies, demonstrating the hands-on nature of early marine natural product research. The determination of trabectedin's complex molecular structure required the development and application of sophisticated analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, which were becoming increasingly powerful during this period. The compound's intricate architecture, characterized by three interconnected tetrahydroisoquinoline subunits forming a rigid pentacyclic core with an attached macrolactone ring, presented unprecedented structural complexity in natural product chemistry.

The Spanish pharmaceutical company PharmaMar recognized the therapeutic potential of trabectedin and secured licensing rights from the University of Illinois before 1994, initiating the transition from academic research to pharmaceutical development. This strategic acquisition demonstrated the growing recognition of marine natural products as viable sources for drug development, despite the inherent challenges associated with marine-derived compounds. The early pharmaceutical development efforts revealed the extraordinary complexity of trabectedin synthesis and the impracticality of relying solely on natural extraction for clinical supply, setting the stage for intensive synthetic chemistry research that would span multiple decades.

Isolation from Ecteinascidia turbinata

Ecteinascidia turbinata, commonly known as the mangrove tunicate, represents a colonial sea squirt species belonging to the family Perophoridae, first described to science in 1880 by William Abbott Herdman. These remarkable marine organisms form colonies of individual zooids, each capable of growing to heights of 2.5 centimeters and connected through stolon networks that facilitate blood circulation and substrate attachment. The colonies can reach diameters of up to 14 centimeters, creating substantial biomass concentrations in their preferred shallow water habitats. The species exhibits a distinctive translucent tunic structure strengthened with cellulose, an unusual characteristic for animal organisms, and displays orange-colored siphon margins due to carotenoid deposition that serves as a warning mechanism against predators.

The geographical distribution of Ecteinascidia turbinata encompasses the Caribbean Sea, eastern Florida coast, Bermuda, and the Gulf of Mexico, with occasional summer appearances in Chesapeake Bay and along the North and South Carolina coastlines. The species demonstrates a strong ecological preference for mangrove root systems, particularly those of Rhizophora mangle, where it has been documented at densities reaching one colony per meter of mangrove root in Cuban waters. This habitat specificity reflects the tunicate's adaptation to the complex nutrient dynamics and physical protection provided by mangrove ecosystems, contributing to the species' ecological success in these specialized marine environments.

The initial isolation of trabectedin from Ecteinascidia turbinata revealed extraordinarily low natural concentrations, with approximately 1,000 kilograms of animal biomass required to yield just one gram of the active compound. This remarkable scarcity underscored the compound's biological significance while simultaneously presenting formidable challenges for pharmaceutical development and clinical evaluation. Early attempts at aquaculture of Ecteinascidia turbinata by PharmaMar and other research groups achieved limited success, demonstrating the complex ecological requirements and biological dependencies that characterize many marine organisms. The cultivation challenges were further complicated by the slow growth rates typical of colonial tunicates and their sensitivity to environmental conditions outside their natural habitat range.

Subsequent research revealed that trabectedin is not actually produced by the tunicate itself, but rather by a bacterial endosymbiont identified as Candidatus Endoecteinascidia frumentensis. This discovery fundamentally altered our understanding of the compound's biosynthesis and provided insights into the complex symbiotic relationships that characterize many marine natural product systems. The bacterial symbiont possesses a remarkably reduced genome of only 631,345 base pairs, reflecting the evolutionary adaptations associated with obligate endosymbiotic lifestyles. The bacterium's specialized metabolism, characterized by extensive gene loss and metabolic dependency on the host tunicate, illustrates the intricate co-evolutionary processes that have shaped marine symbiotic systems over geological timescales.

Organism CharacteristicsEcteinascidia turbinataCandidatus Endoecteinascidia frumentensis
ClassificationColonial tunicate (Chordata)Gamma-proteobacterium
SizeZooids: 2.5 cm height, Colonies: 14 cm diameterGenome: 631,345 base pairs
Geographic DistributionCaribbean, Gulf of Mexico, FloridaObligate endosymbiont
HabitatMangrove roots, shallow watersIntracellular within tunicate
Trabectedin ProductionNone (host organism only)Primary producer
Guanine-Cytosine ContentStandard eukaryotic23.3% (extremely low)

Transition from Natural Extraction to Chemical Synthesis

The impracticality of relying on natural extraction for clinical development of trabectedin necessitated intensive research into synthetic methodologies, given the requirement for approximately five grams of compound for initial clinical trials. The first landmark total synthesis was achieved by Elias James Corey and his research team at Harvard University in 1996, representing a monumental achievement in synthetic organic chemistry. Corey's synthetic strategy employed a biomimetic approach, utilizing the condensation of two tyrosine derivatives to construct the complex molecular framework characteristic of trabectedin. This groundbreaking synthesis involved multiple sophisticated transformations, including asymmetric hydrogenolysis, Pictet-Spengler cyclizations, and Heck coupling reactions, demonstrating the remarkable creativity and technical expertise required for complex natural product synthesis.

The original Corey synthesis, while scientifically elegant and theoretically significant, proved insufficiently practical for pharmaceutical production due to its length, complexity, and reliance on expensive reagents. The synthesis required numerous protection and deprotection steps, challenging purifications, and specialized reaction conditions that rendered it unsuitable for large-scale manufacturing. These limitations prompted intensive research efforts to develop more efficient and economically viable synthetic approaches, highlighting the critical importance of synthetic methodology development in natural product drug development programs.

A significant breakthrough in trabectedin production was achieved through the development of a semisynthetic process utilizing cyanosafracin B as a readily available starting material. This innovative approach, developed by researchers at PharmaMar and academic collaborators, dramatically simplified the synthetic route while maintaining acceptable overall yields for pharmaceutical production. The semisynthetic process begins with cyanosafracin B, which can be produced efficiently through fermentation methods, and involves a carefully orchestrated sequence of chemical transformations to install the specific functional groups and stereochemical features characteristic of trabectedin. This methodology successfully addressed the supply challenges that had previously limited clinical development and enabled the advancement of trabectedin through clinical trials to regulatory approval.

Recent advances in trabectedin synthesis have continued to refine and improve upon earlier methodologies, with notable contributions from research groups led by Dawei Ma at the Shanghai Institute of Organic Chemistry. Ma's approach features an efficient convergent strategy utilizing light-controlled carbon-hydrogen bond activation as a key transformation, demonstrating the ongoing evolution of synthetic methodology in natural product chemistry. The synthesis commences with readily available S-tyrosine and proceeds through 26 carefully designed steps to construct both trabectedin and the related compound lurbinectedin. This synthetic route incorporates several innovative transformations, including stereocontrolled Pictet-Spengler reactions, aldol condensations for strategic bond formations, and palladium-catalyzed decarboxylative reactions that establish critical stereochemical centers with high selectivity.

The development of efficient synthetic methodologies for trabectedin has broader implications for marine natural product drug development, demonstrating that complex marine-derived structures can be successfully translated into practical pharmaceutical manufacturing processes. These synthetic achievements have enabled the clinical evaluation and therapeutic application of trabectedin, validating the potential of marine biodiversity as a source of novel therapeutic agents. Furthermore, the synthetic accessibility of trabectedin has facilitated the preparation of structural analogs and derivatives, opening new avenues for structure-activity relationship studies and the development of improved therapeutic agents based on the trabectedin scaffold.

Synthesis ApproachYearKey FeaturesAdvantagesLimitations
Corey Total Synthesis1996Biomimetic tyrosine condensationFirst total synthesis, elegant strategyComplex, expensive, low yield
Semisynthetic Process2000Cyanosafracin B starting materialPractical for manufacturingRequires fermentation infrastructure
Ma Convergent Route2019Light-controlled carbon-hydrogen activationEfficient, high selectivityRecently developed, limited scale-up data
Current ManufacturingPresentOptimized semisynthetic methodsProven commercial viabilityOngoing cost optimization efforts

XLogP3

3.4

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

4

Exact Mass

761.26183037 g/mol

Monoisotopic Mass

761.26183037 g/mol

Heavy Atom Count

54

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Dates

Modify: 2024-02-18

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